(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
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Overview
Description
(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate typically involves the reaction of 4-acetamidophenol with 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid. The reaction is carried out under controlled conditions, often using a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of green chemistry techniques to improve yield, selectivity, and purity. These methods often employ catalysts and solvents that are environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions
(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different pharmacological properties depending on the functional groups introduced .
Scientific Research Applications
(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: It is investigated for its anti-inflammatory properties and potential use in drug development.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidin-4-one: Exhibits antimicrobial and anticancer activities.
Thiazolidine-2-thione: Studied for its potential use in treating neurodegenerative diseases
Uniqueness
(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is unique due to its specific combination of functional groups, which confer a distinct set of pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-7(16)14-8-2-4-9(5-3-8)20-11(17)6-10-12(18)15-13(19)21-10/h2-5,10H,6H2,1H3,(H,14,16)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMPCMBAQQCJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CC2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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